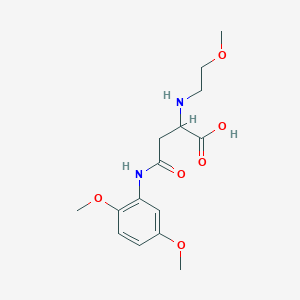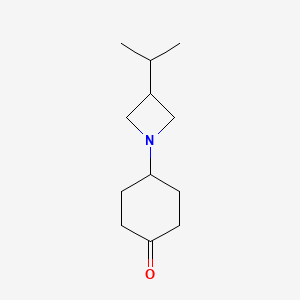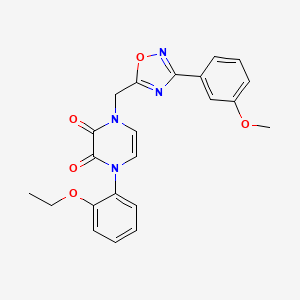
4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid is a synthetic organic compound that features both aromatic and aliphatic functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible synthetic route could include:
Nitration: of 2,5-dimethoxyaniline to introduce nitro groups.
Reduction: of the nitro groups to amines.
Alkylation: of the amines with 2-methoxyethylamine.
Condensation: with a suitable carboxylic acid derivative to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: As a building block for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((2,5-Dimethoxyphenyl)amino)-2-((2-ethoxyethyl)amino)-4-oxobutanoic acid
- 4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxopentanoic acid
Uniqueness
4-((2,5-Dimethoxyphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
4-(2,5-dimethoxyanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-21-7-6-16-12(15(19)20)9-14(18)17-11-8-10(22-2)4-5-13(11)23-3/h4-5,8,12,16H,6-7,9H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYMTQWMZLTVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(CC(=O)NC1=C(C=CC(=C1)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide](/img/structure/B2618940.png)
![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2618941.png)
![2-(4-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)phenoxy)acetamide](/img/structure/B2618942.png)

![methyl 4-{[6,7-dimethoxy-2-(2-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2618947.png)
![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine](/img/new.no-structure.jpg)
![4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2618950.png)
![6-methoxy-N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2618951.png)

![2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2618956.png)
![Butyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2618957.png)
![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide](/img/structure/B2618961.png)

![(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2618963.png)
